N-(4-chloro-2-fluorophenyl)methanesulfonamide

Kinase Inhibition EGFRvIII Glioblastoma

Medicinal chemists often face irreproducible SAR due to batch variability in halogenated building blocks. N-(4-Chloro-2-fluorophenyl)methanesulfonamide (CAS 545384-21-2) solves this with consistent ≥95% purity and orthogonal Cl/F substitution enabling precise kinase inhibitor design. • 0.78 μM IC50 against EGFRvIII mutant cells; balanced LogP 3.05 facilitates blood-brain barrier penetration for glioblastoma hit-to-lead campaigns. • >95% conversion in 15 min under mild heterogeneous catalysis-ideal for automated 96/384-well parallel synthesis and rapid analog library generation. • Batch-specific COA from multiple suppliers guarantees experimental reproducibility for peer-reviewed publications and seamless CRO technology transfer.

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65
CAS No. 545384-21-2
Cat. No. B2412406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-fluorophenyl)methanesulfonamide
CAS545384-21-2
Molecular FormulaC7H7ClFNO2S
Molecular Weight223.65
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
InChIKeyFTTXMKVURYYPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Chloro-2-fluorophenyl)methanesulfonamide: Procurement & Differentiation


N-(4-Chloro-2-fluorophenyl)methanesulfonamide is a di-halogenated phenyl methanesulfonamide (C₇H₇ClFNO₂S; MW 223.65 g/mol) characterized by the synergistic presence of chlorine at the 4-position and fluorine at the 2-position of the phenyl ring [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from mono-halogenated or unsubstituted analogs. The compound is primarily employed as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry programs targeting kinase inhibition and enzyme modulation [2].

N-(4-Chloro-2-fluorophenyl)methanesulfonamide: Why Analogs Fail


Direct substitution of N-(4-chloro-2-fluorophenyl)methanesulfonamide with N-(4-chlorophenyl)methanesulfonamide or N-(2-fluorophenyl)methanesulfonamide in synthetic pathways or biological assays is not scientifically valid due to substantial differences in physicochemical properties and target engagement. The ortho-fluorine substituent significantly alters the compound's lipophilicity (XLogP3 ~1.8 for the mono-chloro analog [1] versus calculated values up to 2.8 for the di-halogenated derivative ), hydrogen-bonding capacity, and metabolic stability. Furthermore, the chlorine at the para position modulates electronic density and steric bulk, directly influencing binding kinetics in kinase active sites [2]. These orthogonal effects dictate that substitution patterns must be matched precisely; failure to do so will result in divergent synthetic yields, altered reaction selectivity, and inconsistent biological readouts.

N-(4-Chloro-2-fluorophenyl)methanesulfonamide: Differentiation Evidence


EGFRvIII Kinase Inhibition in Glioblastoma

The compound exhibits an IC50 of 0.78 μM against the EGFRvIII mutant, a driver of glioblastoma progression [1]. In contrast, the mono-chlorinated analog N-(4-chlorophenyl)methanesulfonamide lacks fluorine's electron-withdrawing effect, resulting in >10-fold weaker binding to the ATP pocket (IC50 > 10 μM) [2].

Kinase Inhibition EGFRvIII Glioblastoma

LogP Optimization for Druglikeness

The target compound possesses a calculated LogP of 3.05 , which is approximately 1.7-fold higher than the mono-chloro analog N-(4-chlorophenyl)methanesulfonamide (XLogP3 = 1.8 [1]). This increased lipophilicity enhances passive membrane permeability while avoiding the excessive LogP (>4.0) of brominated analogs that often leads to poor solubility and off-target binding [2].

Physicochemical Properties Lipophilicity Druglikeness

Rapid Synthesis via Heterogeneous Catalysis

The synthesis of the target compound from 4-chloro-2-fluoroaniline and methanesulfonyl chloride proceeds with >95% conversion within 15 minutes at ambient temperature using montmorillonite K10 as a heterogeneous catalyst [1]. In contrast, the brominated analog N-(4-bromo-2-fluorophenyl)methanesulfonamide requires 18 hours under homogeneous conditions to reach comparable yield , demonstrating superior reaction kinetics and process efficiency.

Synthetic Chemistry Process Chemistry Scalability

Consistent Purity and Vendor Reproducibility

The compound is available from multiple reputable vendors (e.g., Bidepharm, Leyan, ChemScene) at a standardized minimum purity of 95%, with batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, the brominated analog N-(4-bromo-2-fluorophenyl)methanesulfonamide shows greater variability in purity specifications (typically 90-95%) and limited QC documentation across suppliers .

Quality Control Reproducibility Procurement

N-(4-Chloro-2-fluorophenyl)methanesulfonamide: Application Scenarios


Glioblastoma Kinase Inhibitor Discovery

The compound's 0.78 μM IC50 against EGFRvIII mutant cells positions it as a privileged starting scaffold for developing brain-penetrant kinase inhibitors. Its balanced LogP of 3.05 enhances passive diffusion across the blood-brain barrier, while the fluorine atom confers metabolic stability against cytochrome P450 oxidation. Procure this specific di-halogenated building block to initiate hit-to-lead campaigns in glioblastoma research.

Parallel Synthesis of Sulfonamide Libraries

The >95% conversion achieved in 15 minutes under mild heterogeneous catalysis makes this compound ideal for automated parallel synthesis workflows. The rapid reaction kinetics enable generation of diverse analog libraries in 96- or 384-well plates without compromising yield or purity. This efficiency is not replicable with brominated analogs, which require overnight reactions.

Fragment-Based Drug Discovery Cores

As a fragment-sized molecule (MW 223.65) with a well-defined halogen pattern, this compound serves as an optimal core for fragment growing and linking strategies . The orthogonal chlorine and fluorine substituents provide distinct vectors for chemical elaboration and X-ray crystallographic phasing, facilitating structure-based design efforts in academic and biotech settings.

Reproducible Procurement for Research & Process Chemistry

The consistent 95% minimum purity and availability of batch-specific certificates of analysis from multiple vendors ensure experimental reproducibility across laboratories. This reliability is critical for peer-reviewed publications and technology transfer to CROs or internal process chemistry groups, reducing the risk of batch-related experimental failure.

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